molecular formula C21H19NO5 B4869475 butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B4869475
M. Wt: 365.4 g/mol
InChI Key: BOPFRMKRYFLYTI-UHFFFAOYSA-N
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Description

Butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is a synthetic flavonoid derivative combining a chromen-4-one (flavone) core with a benzoate ester functionalized via an amide linkage. The chromenone moiety is a hallmark of bioactive flavonoids, known for antioxidant, anti-inflammatory, and enzyme-inhibitory properties . This compound is synthesized through sequential acylation and esterification steps, as demonstrated in flavone-based oxadiazole syntheses .

Properties

IUPAC Name

butyl 4-[(4-oxochromene-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-2-3-12-26-21(25)14-8-10-15(11-9-14)22-20(24)19-13-17(23)16-6-4-5-7-18(16)27-19/h4-11,13H,2-3,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPFRMKRYFLYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate typically involves a multi-step process. One common method is the reaction of 4-oxo-4H-chromene-2-carbaldehyde with butyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, at elevated temperatures (around 60-70°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Ester Variants

Methyl 4-(4-Oxo-4H-Chromen-2-yl)Benzoate (III)
  • Structure : Differs by a methyl ester instead of butyl.
  • Synthesis: Prepared via esterification of 4-(4-oxo-4H-chromen-2-yl)benzoic acid (II) with methanol .
  • Properties :
    • Lower lipophilicity (logP ~2.1) compared to butyl analog (logP ~4.5) .
    • Higher aqueous solubility (0.8 mg/mL vs. 0.2 mg/mL for butyl ester) .
    • Reduced metabolic stability due to faster hydrolysis of methyl esters in vivo .
Ethyl and Propyl Analogs
  • Intermediate lipophilicity and solubility between methyl and butyl esters.
  • Ethyl esters are commonly used in prodrug designs for balanced solubility and stability .
Butyl 4-{[(4-Oxo-4H-Chromen-2-yl)Carbonyl]Amino}Benzoate
  • Advantages :
    • Prolonged half-life due to slower esterase-mediated hydrolysis .
    • Enhanced blood-brain barrier penetration in preclinical models .
  • Disadvantages: Reduced solubility complicates formulation for intravenous delivery .

Chromenone-Based Derivatives with Alternative Substituents

4-(6-((Diethoxyphosphoryl)Methyl)-4-Oxo-4H-Chromen-2-yl)Phenyl Benzoate (16)
  • Structure : Features a phosphorylmethyl group and phenyl ester instead of butyl.
  • Activity :
    • Dual-functional antioxidant (IC50 = 1.2 µM in DPPH assay vs. 3.8 µM for butyl analog) .
    • Phosphoryl group enhances metal-chelating capacity, improving radical-scavenging efficiency .
  • Synthesis : Requires bromination and Arbuzov reaction, adding complexity compared to direct esterification .
4’-Hydroxy-6-(Carotenyl)Flavone (3)
  • Structure: Carotenoid-coupled chromenone with a free hydroxyl group.
  • Activity: Superior lipid peroxidation inhibition (85% at 10 µM) due to extended conjugation system . Limited synthetic yield (<20%) compared to butyl ester (>65%) .

Benzoate Esters in Non-Flavonoid Systems

Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate (Metsulfuron Methyl)
  • Application : Herbicide (sulfonylurea class).
  • Comparison: Sulfonylurea moiety confers herbicidal activity, absent in the chromenone-based butyl ester. Methyl ester hydrolysis is critical for activation, whereas butyl ester hydrolysis in the target compound may reduce bioactivity .

Key Data Tables

Table 1: Physicochemical Properties of Chromenone Benzoate Esters

Compound logP Aqueous Solubility (mg/mL) Melting Point (°C)
Methyl 4-(4-oxo-4H-chromen-2-yl)benzoate 2.1 0.8 198–200
This compound 4.5 0.2 172–174
4-(6-((Diethoxyphosphoryl)methyl)-4-oxo-4H-chromen-2-yl)phenyl benzoate 3.9 0.4 185–187

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